molecular formula C8H15NO3 B2457095 Ethyl trans-4-aminotetrahydropyran-2-carboxylate CAS No. 2137606-46-1

Ethyl trans-4-aminotetrahydropyran-2-carboxylate

Cat. No.: B2457095
CAS No.: 2137606-46-1
M. Wt: 173.212
InChI Key: OVNOLZPLVXIWCL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-4-aminotetrahydropyran-2-carboxylate, also known as ethyl 4-amino-2-carboxytetrahydropyran, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of tetrahydropyran, a cyclic ether that is commonly used in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate is not well understood, but it is thought to involve the modulation of ion channels and enzymes. This compound has been shown to have activity against voltage-gated potassium channels and carbonic anhydrase, among other targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of voltage-gated potassium channels, which play a role in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate in lab experiments include its relatively simple synthesis and its activity against a variety of targets. However, this compound also has limitations, including its potential toxicity and the limited understanding of its mechanism of action.

Future Directions

There are many potential future directions for research involving Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate. Some possible areas of investigation include:
1. Developing new derivatives of this compound with improved activity and selectivity against specific targets.
2. Studying the mechanism of action of this compound trans-4-aminotetrahydropyran-2-carboxylate in more detail.
3. Investigating the potential use of this compound in the treatment of specific diseases, such as epilepsy or glaucoma.
4. Exploring the potential use of this compound as a tool for studying ion channels and enzymes in vitro.
5. Investigating the potential use of this compound as a starting point for the development of new drugs.

Synthesis Methods

The synthesis of Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate involves a multi-step process that begins with the reaction of dithis compound malonate and 1,2-dibromoethane to form this compound 2-bromoacetic acid. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form this compound 2-tetrahydrofuranylacetate. The final step involves the reaction of this intermediate with ammonia and sodium cyanoborohydride to produce this compound trans-4-aminotetrahydropyran-2-carboxylate.

Scientific Research Applications

Ethyl trans-4-aminotetrahydropyran-2-carboxylate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to have activity against a variety of targets, including ion channels and enzymes, and has been used as a starting point for the development of new drugs.

Properties

IUPAC Name

ethyl (2S,4S)-4-aminooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNOLZPLVXIWCL-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.